Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate
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Overview
Description
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate is a heterocyclic compound that features an oxadiazole ring
Preparation Methods
The synthesis of Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the esterification of the oxadiazole derivative with methyl formate under acidic conditions .
Chemical Reactions Analysis
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in acetic acid to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents such as alkyl halides.
Scientific Research Applications
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate can be compared with other similar compounds such as:
5-(4-Methylphenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiadiazole ring instead of an oxadiazole ring and exhibits different reactivity and biological activity.
5-(4-Methylphenyl)-1,3,4-triazole-2-thiol: This compound contains a triazole ring and is used in different applications compared to the oxadiazole derivative.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate |
InChI |
InChI=1S/C11H10N2O3S/c1-7-3-5-8(6-4-7)9-12-13-10(16-9)17-11(14)15-2/h3-6H,1-2H3 |
InChI Key |
IENCEFUTQXFJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)OC |
Origin of Product |
United States |
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